1,1,1-Trifluorohex-5-yn-3-amine hydrochloride
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Overview
Description
1,1,1-Trifluorohex-5-yn-3-amine hydrochloride is an organic compound with the molecular formula C6H9ClF3N. It is a derivative of hex-5-yn-3-amine, where three hydrogen atoms are replaced by fluorine atoms at the first carbon position, and it is stabilized as a hydrochloride salt.
Preparation Methods
The synthesis of 1,1,1-trifluorohex-5-yn-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkyne Formation: The initial step involves the formation of a hex-5-yne backbone through a coupling reaction, such as the Sonogashira coupling, using an alkyne and an appropriate halide.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an amine precursor reacts with the fluorinated alkyne.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluorohex-5-yn-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or alkyne positions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions to optimize the reaction yield.
Scientific Research Applications
1,1,1-Trifluorohex-5-yn-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and protein labeling.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,1,1-trifluorohex-5-yn-3-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The alkyne group can form covalent bonds with nucleophilic residues, leading to enzyme inhibition or modification of protein function .
Comparison with Similar Compounds
1,1,1-Trifluorohex-5-yn-3-amine hydrochloride can be compared with other fluorinated amines and alkynes:
1,1,1-Trifluoropropan-2-amine: Similar in structure but with a shorter carbon chain, leading to different chemical properties and reactivity.
1,1,1-Trifluorobut-3-yn-2-amine: Another fluorinated alkyne with different chain length and position of the amine group, affecting its applications and reactivity.
Hex-5-yn-3-amine: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.
The uniqueness of this compound lies in its combination of fluorine atoms and alkyne group, providing distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluorohex-5-yn-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c1-2-3-5(10)4-6(7,8)9;/h1,5H,3-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRQODDYZFLBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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